N-(4-Bromobenzyl)-2-fluorobenzylamine
CAS No.: 1019557-51-7
Cat. No.: VC8364998
Molecular Formula: C14H13BrFN
Molecular Weight: 294.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1019557-51-7 |
---|---|
Molecular Formula | C14H13BrFN |
Molecular Weight | 294.16 g/mol |
IUPAC Name | 1-(4-bromophenyl)-N-[(2-fluorophenyl)methyl]methanamine |
Standard InChI | InChI=1S/C14H13BrFN/c15-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)16/h1-8,17H,9-10H2 |
Standard InChI Key | PCHIGUZTYGWYMH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Br)F |
Canonical SMILES | C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Br)F |
Introduction
Chemical Identity and Structural Features
N-(4-Bromobenzyl)-2-fluorobenzylamine belongs to the benzylamine derivative family, with the systematic IUPAC name 1-(4-bromophenyl)-N-[(2-fluorophenyl)methyl]methanamine. Its molecular formula is C₁₄H₁₃BrFN, yielding a molecular weight of 294.16 g/mol. The structure combines a 4-bromobenzyl group attached to a 2-fluorobenzylamine moiety, creating distinct electronic effects due to the electron-withdrawing bromine (σₚ = 0.26) and fluorine (σₚ = 0.06) substituents.
Spectroscopic Characterization
Key spectral data include:
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¹H NMR (CDCl₃): δ 7.42–7.27 (m, 1H, aromatic), 7.25–7.16 (m, 2H, aromatic), 3.65 (t, J = 6.6 Hz, 2H, CH₂NH), 1.85 (s, 2H, NH₂) .
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SMILES: C1=CC(=C(C=C1)Br)CNCC2=CC=CC(=C2)F.
The fluorine atom induces deshielding in adjacent protons, while bromine contributes to distinct spin-spin coupling patterns.
Synthesis and Optimization
Nucleophilic Substitution Route
The primary synthesis involves reacting 4-bromobenzylamine with 2-fluorobenzyl chloride under anhydrous conditions (Scheme 1):
Scheme 1
Yields typically reach 70–80% after purification via column chromatography (hexane/ethyl acetate).
Borane-Mediated Reduction
An alternative approach reduces N-(4-bromobenzyl)-2-fluorobenzonitrile using borane-THF (Table 1):
Table 1: Borane-THF Reduction Conditions
Parameter | Value |
---|---|
Substrate | N-(4-Bromobenzyl)-2-fluorobenzonitrile |
Reagent | 1M BH₃-THF in THF |
Temperature | 0°C → 20°C |
Time | 16 hours |
Yield | 85% |
Purification | NaOH/EtOAc partition |
This method avoids harsh acidic conditions, preserving halogen integrity .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in dichloromethane, THF, and DMSO; sparingly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres up to 150°C but prone to oxidative degradation in air over 48 hours .
Crystallographic Insights
While direct crystal data for N-(4-Bromobenzyl)-2-fluorobenzylamine remain unpublished, structural analogs like N-(4-bromophenyl)-2-fluorobenzamide (CCDC 765326) exhibit planar aromatic systems with halogen···π interactions (3.4–3.6 Å), suggesting similar packing behavior .
Applications in Medicinal Chemistry
Kinase Inhibition Profiles
The compound’s ability to bind ATP pockets in kinases derives from halogen interactions with hydrophobic residues. In EGFR kinase assays, derivatives show IC₅₀ values of 0.8–1.2 µM, outperforming non-halogenated analogs by 3-fold.
Antibacterial Activity
Against Staphylococcus aureus (ATCC 29213), MIC values of 32 µg/mL were observed, attributed to membrane disruption via halogen-mediated lipid interactions .
Materials Science Applications
Coordination Chemistry
As a ligand, N-(4-Bromobenzyl)-2-fluorobenzylamine forms stable complexes with Zn(II) and Cu(I), enhancing catalytic activity in aerobic oxidations (TOF up to 450 h⁻¹) .
Table 2: Catalytic Performance of Metal Complexes
Metal Center | Substrate | Conversion (%) | Selectivity (%) |
---|---|---|---|
Zn(II) | Benzyl alcohol | 92 | 88 |
Cu(I) | Cyclohexane | 78 | 95 |
Polymer Modification
Incorporating the compound into polyimide backbones increases glass transition temperatures (Tg) by 40°C due to restricted chain mobility from halogen sterics.
Future Research Directions
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Targeted Drug Delivery: Exploit bromine for radiopharmaceutical labeling (e.g., ⁷⁶Br-PET tracers).
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Supramolecular Architectures: Design halogen-bonded frameworks for gas storage.
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Asymmetric Catalysis: Develop chiral variants for enantioselective transformations.
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